4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest in various scientific fields. Its structure comprises a benzoxazine ring fused with a pyrimidine moiety, indicating potential biological activities and applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step organic reactions. A common route starts with the preparation of the benzoxazine core, followed by the introduction of the pyrimidine ring. Key steps may include:
Formation of the 1,4-benzoxazine ring via cyclization reactions.
Chlorination of the pyrimidine ring.
Introduction of the methylsulfanyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may vary, but they generally involve optimization of reaction conditions for yield and purity. This can include temperature control, catalyst selection, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine can undergo several chemical reactions, such as:
Oxidation: : Involving agents like hydrogen peroxide.
Reduction: : Utilizing reducing agents such as sodium borohydride.
Substitution: : Employing various nucleophiles to replace the chloro or methylsulfanyl groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : e.g., hydrogen peroxide, potassium permanganate.
Reducing agents: : e.g., sodium borohydride, lithium aluminum hydride.
Nucleophiles: : e.g., amines, thiols.
Major Products Formed
These reactions can lead to various derivatives, such as:
Oxidized products with hydroxyl groups.
Reduced compounds with different hydrogenation patterns.
Substituted derivatives with diverse functional groups.
Scientific Research Applications
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine finds applications across multiple scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry for constructing complex molecules.
Biology: : Potential bioactive agent in drug discovery, targeting enzymes or receptors.
Medicine: : Investigated for therapeutic properties, possibly in treating diseases like cancer or infections.
Industry: : Used in developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound's mechanism of action often involves interaction with biological targets at the molecular level. This can include:
Binding to enzymes: : Inhibiting or modulating their activity.
Interacting with receptors: : Altering signal transduction pathways.
Affecting DNA/RNA: : Influencing transcription or replication processes.
Comparison with Similar Compounds
Similar Compounds
Other compounds with related structures may include:
2-(methylsulfanyl)pyrimidine derivatives.
1,4-benzoxazine analogues.
Chlorinated pyrimidines.
Unique Features
Compared to its analogues, 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine:
Exhibits a unique combination of a benzoxazine ring with a substituted pyrimidine.
Possesses a specific arrangement that may offer distinct biological activity or chemical reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. From its synthetic routes to its applications and mechanisms, this compound presents opportunities for further research and development.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-21-14-16-8-9(15)12(17-14)13(19)18-6-7-20-11-5-3-2-4-10(11)18/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZCDIFKRQOMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCOC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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